1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride
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Overview
Description
1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is recognized for its psychoactive properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is used in a variety of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: It is investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter systems, modulating the activity of receptors and pathways involved in neurological functions. This modulation can lead to various psychoactive effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic for similar indications. What sets this compound apart is its unique psychoactive properties and its specific applications in scientific research.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-4-2-3-5-11(10)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQIDSKHBCDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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